molecular formula C24H26N2O4S B5859574 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5859574
M. Wt: 438.5 g/mol
InChI Key: MWWLMGWSLUAJFF-UHFFFAOYSA-N
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Description

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamide group, a sulfonylanilino group, and methoxyphenyl and ethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonylanilino intermediate, followed by the introduction of the acetamide group and the methoxyphenyl substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-chlorophenyl)acetamide
  • 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-hydroxyphenyl)acetamide
  • 2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide

Uniqueness

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-4-19-8-5-6-11-23(19)26(31(28,29)22-14-12-18(2)13-15-22)17-24(27)25-20-9-7-10-21(16-20)30-3/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWLMGWSLUAJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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